2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
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Overview
Description
This compound is a member of the class of benzamides obtained by formal condensation of the carboxy group of 2-fluorobenzoic acid with the amino group of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile . It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives. These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzothiophene ring attached to a cyano group and a carbamoyl group. The carbamoyl group is further attached to a cyclohexane ring, which is substituted with a carboxylic acid group . The average molecular weight is 300.351 and the monoisotopic mass is 300.073261943 .Scientific Research Applications
Organic Synthesis and Photocyclization
In the realm of organic synthesis, photocyclization techniques involving benzothiophene derivatives demonstrate significant potential. For instance, Tominaga et al. (1996) utilized photocyclization of substituted benzothiophene carboxylic acids, leading to compounds with potential applications in complex organic synthesis and material science (Tominaga, Castle, & Castle, 1996).
Antimicrobial Applications
Bogdanov et al. (2007) explored the synthesis and antimicrobial activity of spiro compounds derived from cyclohexanone, indicating the potential of cyclohexane derivatives in developing new antibacterial agents (Bogdanov, Palamareva, Gocheva, & Dimitrova, 2007).
Polymer Science and Materials Chemistry
Trollsås et al. (2000) investigated the design, synthesis, and ring-opening polymerization of functional cyclic esters, highlighting the versatility of cyclohexanone derivatives in creating polymers with potential applications in biodegradable materials and medical devices (Trollsås, Lee, Mecerreyes, Löwenhielm, Möller, Miller, & Hedrick, 2000).
Heterocyclic Synthesis
The synthesis of heterocyclic compounds using thiophene-2-carboxamide, as demonstrated by Ahmed (2007), opens pathways for creating new antibiotic and antibacterial drugs, showcasing the chemical versatility and potential therapeutic applications of benzothiophene derivatives (Ahmed, 2007).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as the recbcd and addab families of enzymes , and JNK2 and JNK3 kinases . These enzymes play crucial roles in various cellular processes, including DNA repair and cellular signaling.
Mode of Action
It’s suggested that the compound forms an h-bond acceptor interaction with the hinge region of the atp-binding site of its target . This interaction could potentially inhibit the activity of the target enzyme, leading to changes in the cellular processes that the enzyme is involved in.
Biochemical Analysis
Biochemical Properties
2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with human fatty acid-binding protein 5 (FABP5), influencing its activity . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and transcription factors, leading to changes in gene expression patterns . Additionally, it affects cellular metabolism by altering the flux of metabolites through key metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can impact its efficacy. In vitro and in vivo studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under certain conditions, leading to a reduction in its activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a minimum concentration is required to elicit a biological response. Toxicity studies have shown that high doses can lead to cellular damage and organ toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can influence metabolic flux by altering the levels of key metabolites, thereby impacting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its bioavailability and efficacy in target tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . The compound’s localization can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c18-9-13-10-5-3-4-8-14(10)23-16(13)19-15(20)11-6-1-2-7-12(11)17(21)22/h11-12H,1-8H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGOKRMCEPRFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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